REACTION_SMILES
|
[H-:12].[I:13][CH3:14].[Na+:11].[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1.[O:1]1[c:2]2[c:3]([cH:7][cH:8][cH:9][cH:10]2)[NH:4][CH2:5][CH2:6]1>>[O:1]1[c:2]2[c:3]([cH:7][cH:8][cH:9][cH:10]2)[N:4]([CH3:14])[CH2:5][CH2:6]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2c(c1)NCCO2
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCOc2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[H-:12].[I:13][CH3:14].[Na+:11].[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1.[O:1]1[c:2]2[c:3]([cH:7][cH:8][cH:9][cH:10]2)[NH:4][CH2:5][CH2:6]1>>[O:1]1[c:2]2[c:3]([cH:7][cH:8][cH:9][cH:10]2)[N:4]([CH3:14])[CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2c(c1)NCCO2
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCOc2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |